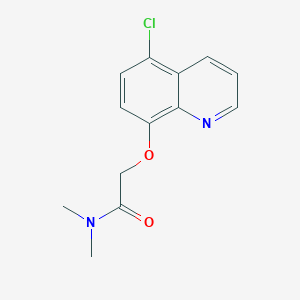
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both dichlorophenyl and triazole moieties in the molecule suggests potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The aldehyde group of 3,4-dichlorobenzaldehyde is reacted with a suitable reagent to form an intermediate, such as an oxime or hydrazone.
Cyclization: The intermediate undergoes cyclization with 1H-1,2,4-triazole under acidic or basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications, including:
Pharmaceuticals: Potential use as an antifungal, antibacterial, or anticancer agent due to the presence of triazole moiety.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure with an alcohol group instead of a ketone.
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethane: Similar structure with a saturated carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific combination of dichlorophenyl and triazole moieties, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H7Cl2N3O |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-2-1-7(3-9(8)12)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 |
Clave InChI |
MJUYTIHZMMPVBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CN2C=NC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


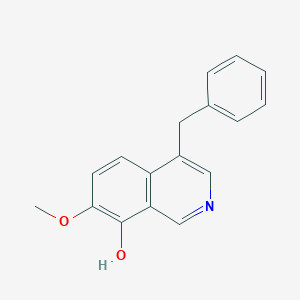
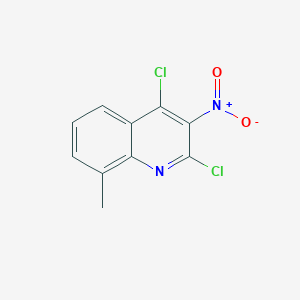
![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
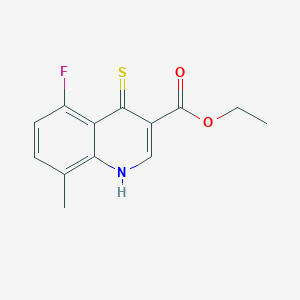
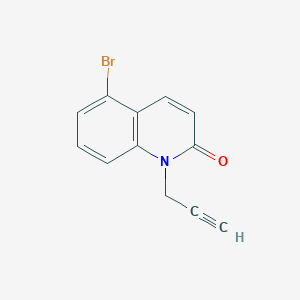
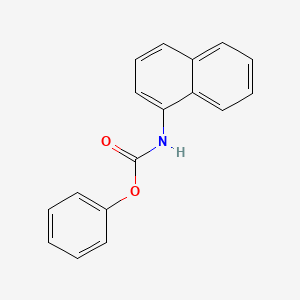



![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)

